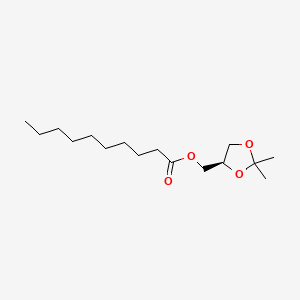

1,2-Isopropylidene-3-decanoylglycerol

Descripción

Significance of Glycerol (B35011) Acetals in Synthetic Chemistry

Glycerol acetals, particularly isopropylidene derivatives such as solketal (B138546), are highly valued in synthetic organic chemistry. acs.org The formation of an acetal (B89532) by reacting the 1,2-diol of glycerol with acetone (B3395972) creates a protecting group, which masks these two hydroxyl groups from reacting in subsequent chemical steps. pearson.comwikipedia.org This protection strategy is crucial for achieving regioselectivity, allowing chemists to selectively modify the remaining primary hydroxyl group at the 3-position. researchgate.net The stability of the acetal group in neutral to basic conditions, coupled with its straightforward removal under acidic conditions, makes it an excellent tool for multi-step syntheses of complex molecules, including pharmaceuticals and chiral building blocks. google.comlibretexts.org

Overview of Glycerolipids and Their Derivatives in Biochemical Systems

Glycerolipids are a major class of lipids comprising a glycerol backbone esterified with fatty acids. creative-proteomics.com These molecules are fundamental to life, serving as the primary components of cell membranes, a major form of energy storage in the form of triacylglycerols, and as critical signaling molecules in various cellular pathways. creative-proteomics.comresearchgate.netresearchgate.net The diversity of fatty acid chains that can be attached to the glycerol backbone, along with the potential for different head groups, gives rise to a vast array of glycerolipids with specialized functions. frontiersin.org Derivatives such as monoacylglycerols and diacylglycerols are key intermediates in metabolism and act as second messengers in signal transduction cascades. researchgate.netcreative-proteomics.com

Contextualizing 1,2-Isopropylidene-3-decanoylglycerol within Advanced Organic and Biochemical Studies

This compound is a synthetic monoacylglycerol derivative. It is not typically found in nature but is constructed as a tool for research. By combining the isopropylidene protecting group with a ten-carbon saturated fatty acid (decanoyl) chain, this molecule serves as a well-defined substrate or intermediate for a variety of studies. It can be used in the synthesis of pure 1-monodecanoylglycerol, a specific monoacylglycerol, by removal of the acetal group. researchgate.net Such defined monoacylglycerols are valuable in biochemical and biophysical studies to investigate the activity of enzymes like lipases, understand lipid metabolism, and explore the physical properties of lipid bilayers. doaj.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

57416-00-9 |

|---|---|

Fórmula molecular |

C16H30O4 |

Peso molecular |

286.41 g/mol |

Nombre IUPAC |

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl decanoate |

InChI |

InChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-15(17)18-12-14-13-19-16(2,3)20-14/h14H,4-13H2,1-3H3/t14-/m0/s1 |

Clave InChI |

KRBSCYNTGIRIAV-AWEZNQCLSA-N |

SMILES |

CCCCCCCCCC(=O)OCC1COC(O1)(C)C |

SMILES isomérico |

CCCCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |

SMILES canónico |

CCCCCCCCCC(=O)OCC1COC(O1)(C)C |

Otros números CAS |

57416-00-9 |

Sinónimos |

1,2-isopropylidene-3-decanoylglycerol IpOCOC9 |

Origen del producto |

United States |

Synthetic Methodologies for 1,2 Isopropylidene 3 Decanoylglycerol and Analogues

Classical Chemical Synthesis Approaches

The traditional chemical synthesis of 1,2-isopropylidene-3-decanoylglycerol and its analogs involves a two-stage process: the protection of the vicinal diols of glycerol (B35011) and the subsequent esterification of the remaining primary hydroxyl group.

Esterification Reactions on Isopropylideneglycerol Precursors

The formation of this compound is achieved through the esterification of the free primary hydroxyl group of 1,2-isopropylideneglycerol with decanoic acid or its more reactive derivatives, such as decanoyl chloride or decanoic anhydride (B1165640). This reaction is a cornerstone in the synthesis of structured monoacylglycerols. uantwerpen.be The isopropylidene group effectively shields the hydroxyl groups at the C-1 and C-2 positions of glycerol, thereby directing the acylation to the C-3 position.

The general reaction involves condensing 1,2-isopropylideneglycerol with the acylating agent, often in the presence of a catalyst or a coupling agent, to facilitate the ester bond formation. nih.gov For instance, the synthesis of analogous compounds like (R,S)-1,2-isopropylidene glycerol octanoate (B1194180) has been successfully carried out, demonstrating the viability of this method for producing 3-acyl-1,2-isopropylideneglycerol derivatives. researchgate.net The reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yields and minimizing side reactions. Upon successful esterification, the resulting this compound can be isolated and purified. If the final desired product is 3-decanoyl-sn-glycerol, the isopropylidene protecting group is subsequently removed under acidic conditions. nih.gov

Acylation Strategies for Glycerol Protection

The synthesis of specifically structured glycerides like this compound relies heavily on the use of protecting groups to control the regioselectivity of acylation. Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group, making selective acylation challenging without a protection strategy. The formation of 1,2-isopropylideneglycerol is a classic example of protecting the vicinal diol functionality. niscpr.res.in

This protection strategy is fundamental in the broader context of glycerolipid synthesis. In biological systems, enzymes such as glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial, rate-limiting step of glycerolipid synthesis by acylating glycerol-3-phosphate. nih.govnih.gov Chemical synthesis mimics this specificity through the use of protecting groups. By converting glycerol to 1,2-isopropylideneglycerol, the reactivity is channeled exclusively to the remaining primary hydroxyl group, thus enabling the synthesis of 3-monoacylglycerols with high purity after acylation and deprotection. researchgate.net This method provides a reliable route to position-specific monoacylglycerols, which are valuable as emulsifiers and in the synthesis of more complex lipids. researchgate.netresearchgate.net

Catalytic Systems in Isopropylideneglycerol Formation

Heterogeneous catalysts are widely favored for the synthesis of 1,2-isopropylideneglycerol due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to their homogeneous counterparts. nih.gov A variety of solid acid catalysts have been investigated for the acetalization of glycerol with acetone (B3395972). These include ion-exchange resins like Amberlyst-15, zeolites, and acid-modified clays. matec-conferences.orgresearchgate.netmatec-conferences.org

The performance of these catalysts is influenced by factors such as their acidity, surface area, and pore structure. For example, Amberlyst-15 has demonstrated high glycerol conversion rates in relatively short reaction times. researchgate.net The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying downstream processing and reducing waste.

| Catalyst | Glycerol Conversion (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Amberlyst-15 | 87.41 | 60°C, 3h, Acetone/Glycerol molar ratio 3:1, 3% catalyst load | matec-conferences.org |

| Modified Zeolite Beta | 87.5 | 5 wt% catalyst load | researchgate.net |

| Amberlyst-46 | 84 | 1.00% catalyst load | researchgate.net |

| 20% (w/w) H₂SO₄/K10 Clay | 99 | 120°C, 5h, Glycerol/Acetic Acid molar ratio 1:12 (for acetylation) | mdpi.com |

Acid catalysis is essential for the acetalization of glycerol with acetone. The reaction mechanism involves the protonation of the carbonyl oxygen of acetone by the acid catalyst, which enhances its electrophilicity. masterorganicchemistry.com This is followed by the nucleophilic attack of one of the hydroxyl groups of glycerol to form a hemiacetal intermediate. Subsequent intramolecular cyclization and dehydration yield the stable five-membered ring of 1,2-isopropylideneglycerol. nih.gov

Both homogeneous and heterogeneous acid catalysts can be employed. Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid) and organic acids, are effective but can pose challenges in terms of separation and potential corrosion. mdpi.com Heterogeneous acid catalysts, as discussed previously, offer a more sustainable alternative. The formation of water as a byproduct can limit the reaction's equilibrium; therefore, methods to remove water during the reaction, such as azeotropic distillation, are often employed to drive the reaction towards the product. orgsyn.org

p-Toluenesulfonic acid (p-TSA) is a widely used and effective homogeneous catalyst for the synthesis of 1,2-isopropylideneglycerol. orgsyn.orgchula.ac.th It is a strong organic acid that is solid at room temperature, making it easier to handle than many liquid mineral acids. Its efficacy lies in its ability to efficiently protonate acetone, thereby initiating the acetalization cascade. masterorganicchemistry.com

A well-documented procedure for the synthesis of 1,2-isopropylideneglycerol using p-TSA involves refluxing a mixture of glycerol, excess acetone, and a catalytic amount of p-TSA with an azeotropic solvent like petroleum ether to continuously remove the water formed during the reaction. orgsyn.org This method can achieve high yields of the desired product. While effective, the homogeneous nature of p-TSA necessitates a neutralization step and subsequent purification to remove the catalyst from the product. orgsyn.org

| Reactants & Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Glycerol (1.09 moles), Acetone (4.09 moles), p-TSA monohydrate (3.0 g) | Petroleum Ether (300 ml) | 21-36 hours | 87-90 | orgsyn.org |

Enzymatic and Biocatalytic Synthesis of Glycerol Derivatives

The use of enzymes and microbial systems offers a green and highly selective alternative for the synthesis of complex glycerol derivatives. These biocatalytic methods are particularly advantageous for creating chiral molecules with high enantiomeric purity.

Enantioselective Synthesis of Chiral Isopropylideneglycerol

The enantioselective synthesis of chiral isopropylideneglycerol, also known as solketal (B138546), is a key step in producing enantiomerically pure glycerolipids. researchgate.net A common strategy is the kinetic resolution of a racemic mixture, often through enzyme-catalyzed hydrolysis or acylation.

One method involves the enantioselective hydrolysis of racemic (R,S)-1,2-O-isopropylideneglycerol acetate (B1210297). Research has demonstrated that the yeast Kluyveromyces marxianus can effectively catalyze this hydrolysis to produce (S)-1,2-O-isopropylideneglycerol, leaving the unreacted (R)-acetate, which can then be recovered and hydrolyzed separately. google.com The reaction conditions, such as temperature and pH, are crucial for optimizing the catalytic activity and selectivity. google.com For instance, tests have been performed at temperatures ranging from 27°C to 50°C and pH values from 6 to 8. google.com

Similarly, lipases are widely used for this purpose. A study on the hydrolysis of (R,S)-1,2-isopropylidene glycerol (IPG) octanoate found that Pseudomonas sp. lipase (B570770) was particularly effective. researchgate.net The research indicated that esters with longer acyl chains, like octanoate, are more suitable substrates for this lipase compared to their acetate counterparts. researchgate.net By controlling the enzyme load, temperature, and reaction time, either the (S)-alcohol or the remaining (R)-ester can be obtained with high enantiomeric excess (ee). researchgate.net

Table 1: Lipase-Catalyzed Hydrolysis of (R,S)-IPG Octanoate

Interactive table based on data from a study on kinetic resolution. researchgate.net

| Lipase Source | Temperature (°C) | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee) of Product (%) |

| Pseudomonas sp. (Amano AK) | 10 | 24 | 43 | (S)-IPG | 75 |

| Pseudomonas sp. (Amano AK) | 30 | 24 | 50 | (S)-IPG | 99 |

| Candida antarctica (Novozyme 435) | 35 | 2 | 14 | (S)-IPG | 64 |

This table illustrates how different conditions and enzyme sources affect the outcome of the enantioselective hydrolysis.

Lipase-Catalyzed Reactions for Glyceride Formation

Lipases are versatile biocatalysts that facilitate not only hydrolysis but also the synthesis of acylglycerides through esterification and transesterification reactions. nih.gov These enzymes are active at oil-water interfaces and their catalytic mechanism typically involves two main steps: acylation and deacylation. nih.gov The formation of this compound is an example of an esterification reaction where the free hydroxyl group of 1,2-isopropylideneglycerol is acylated with decanoic acid or its derivative, a reaction that can be efficiently catalyzed by lipases.

The free hydroxyl group of solketal can be esterified with a carboxylic acid to create a protected monoglyceride. wikipedia.org Following this step, the isopropylidene protecting group can be removed using an acid catalyst in an aqueous or alcoholic medium, yielding a diol that is available for further esterification to produce di- or triglycerides. wikipedia.org

Exploration of Microbial Systems for Chiral Building Blocks

Microbial fermentation and conversion of renewable feedstocks like glycerol are emerging as powerful methods for producing valuable chiral building blocks. sigmaaldrich.com Glycerol itself is a significant byproduct of biodiesel production, making it an abundant and sustainable starting material. acs.orgmdpi.com

Various microorganisms, including bacteria and yeast, can metabolize glycerol into key intermediates. For example, engineered strains of Escherichia coli can convert glycerol into dihydroxyacetone phosphate (B84403) (DHAP), which serves as a precursor for other building blocks like pyruvate (B1213749) and acetyl-CoA. sigmaaldrich.com Furthermore, studies have shown that certain bacteria naturally produce both enantiomers of glycerol phosphate (G3P and G1P), which are fundamental chiral units in phospholipids (B1166683), indicating the inherent capability of microbial systems to generate stereospecific glycerol derivatives. google.com White adipose tissue also produces significant amounts of glycerol from glucose through processes known as glycerogenesis and acyl-glycerol turnover. nih.gov These natural pathways underscore the potential of biological systems to provide the chiral glycerol backbone required for complex lipid synthesis.

Alternative Synthetic Pathways to Structural Analogues

Besides enzymatic routes, traditional organic synthesis provides pathways to structural analogues of this compound starting from readily available chiral carbohydrates like D-mannitol and glucose.

Derivatization of D-Mannitol and Glucose Diacetonides

D-Mannitol is a versatile starting material for producing chiral C3 synthons. A key intermediate, 1,2:5,6-di-O-isopropylidene-D-mannitol, can be synthesized by reacting D-mannitol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. capes.gov.brresearchgate.net This diacetal can then undergo oxidative cleavage, for instance with sodium metaperiodate, to yield 2,3-O-isopropylidene-D-glyceraldehyde, a direct structural analogue of the protected glycerol backbone. researchgate.net

Similarly, glucose provides a platform for creating analogues. D-Glucose can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). dergipark.org.tr Careful hydrolysis can selectively remove the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose, which has free hydroxyl groups at the C3, C5, and C6 positions. dergipark.org.tr Selective acylation of this monoacetal using various acylating agents, including decanoyl chloride, can furnish the corresponding 3,5,6-tri-O-acyl derivatives. dergipark.org.tr This process directly yields a structural analogue with a decanoyl group.

Table 2: Direct Acylation of 1,2-O-Isopropylidene-α-D-glucofuranose (2)

Interactive table based on data from a study on selective acylation. dergipark.org.tr

| Acylating Agent | Product | Yield (%) |

| Acetic anhydride | 1,2-O-isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose | 75 |

| Pentanoyl chloride | 1,2-O-isopropylidene-3,5,6-tri-O-pentanoyl-α-D-glucofuranose | 78 |

| Decanoyl chloride | 1,2-O-isopropylidene-3,5,6-tri-O-decanoyl-α-D-glucofuranose | 80 |

| Lauroyl chloride | 1,2-O-isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | 85 |

This table shows the yields of various tri-O-acyl derivatives synthesized from monoacetal glucose.

Preparation of Glucofuranose and Allofuranose Derivatives

The furanose form of sugars, which contains a five-membered ring, serves as a scaffold for a wide array of structural analogues. acs.org Various derivatives of glucofuranose and its C3 epimer, allofuranose, have been synthesized.

For instance, 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have been prepared and studied. nih.gov Another synthetic route involves the conversion of 3-O-allyl-1,2-O-isopropylidene-α-D-glucofuranose into its 3-O-prop-1-enyl isomer, which then undergoes acid-catalyzed intramolecular acetalation to form 1,2-O-isopropylidene-3,5-O-propylidene-α-D-glucofuranose. researchgate.net This diacetal serves as a precursor for other derivatives. researchgate.net

The synthesis of allofuranose derivatives often starts from D-glucose diacetonide. The C3 hydroxyl group can be activated, for example by conversion to a triflate, followed by nucleophilic substitution with sodium azide (B81097) to introduce a nitrogen functionality with an inversion of configuration, yielding an azido-allofuranose derivative. nih.gov

Table 3: Example Synthesis of an Allofuranose Derivative

Interactive table based on a synthetic route for an azido (B1232118) derivative. nih.gov

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Triflic anhydride (Tf₂O), Pyridine | Sodium azide (NaN₃) | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose |

This table outlines a two-step process to convert a glucofuranose derivative into an allofuranose analogue.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Glycerol (B35011) Moiety

The glycerol backbone of 1,2-isopropylidene-3-decanoylglycerol presents a primary hydroxyl group that is readily available for further chemical modification, most notably through esterification and transesterification reactions.

Esterification of Hydroxyl Groups

The free primary hydroxyl group of 1,2-isopropylidene-glycerol (solketal), the precursor to this compound, can be readily esterified with decanoic acid or its derivatives to yield the target compound. This reaction is a cornerstone in the synthesis of mono-, di-, and triglycerides. wikipedia.org

A common method involves the direct acid-catalyzed esterification of solketal (B138546) with a fatty acid. For instance, studies have shown that the esterification of solketal with various fatty acids, including those similar in chain length to decanoic acid (like caprylic, lauric, palmitic, and stearic acids), can be achieved with high selectivity and good yields. nih.gov A key advantage of this method is that it can be performed under solvent-free conditions, using a slight excess of solketal as the reaction medium. nih.gov The use of p-toluenesulfonic acid (PTSA) as a catalyst has been shown to be effective, and importantly, under controlled conditions, it does not promote the undesired hydrolysis of the isopropylidene acetal (B89532). nih.gov

Enzymatic esterification offers a milder and often more selective alternative to chemical catalysis. Lipases are widely used for this purpose. For example, the methacrylate (B99206) ester of 1,2-isopropylidene glycerol has been synthesized using various lipases as catalysts. researchgate.net Studies on the enantioselective hydrolysis of (R,S)-1,2-isopropylidene glycerol octanoate (B1194180), a close analog of the decanoate (B1226879) derivative, using lipases like that from Pseudomonas sp., have demonstrated the feasibility of enzymatic transformations on such molecules. researchgate.net This suggests that lipase-catalyzed esterification of solketal with decanoic acid is a viable synthetic route.

Below is an interactive data table summarizing typical conditions for the esterification of solketal with fatty acids.

| Fatty Acid | Catalyst | Molar Ratio (Solketal:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dodecanoic Acid | 5% PTSA | 1.5 | 60 | 4 | >90 | nih.gov |

| Caprylic Acid | 5% PTSA | 1.5 | 60 | 4 | 95 | nih.gov |

| Lauric Acid | 5% PTSA | 1.5 | 60 | 4 | 92 | nih.gov |

| Palmitic Acid | 5% PTSA | 1.5 | 60 | 4 | 94 | nih.gov |

| Stearic Acid | 5% PTSA | 1.5 | 60 | 4 | 93 | nih.gov |

Transesterification Reactions

Transesterification is another powerful strategy for the synthesis and modification of this compound. This process involves the exchange of the alkoxy group of an ester with another alcohol.

For the synthesis of this compound, a transesterification reaction can be carried out between 1,2-isopropylidene-glycerol (solketal) and a methyl or ethyl ester of decanoic acid. This reaction is typically performed under basic catalysis, for example, using anhydrous potassium methoxide (B1231860) synthesized in situ. Basic conditions are often preferred for transesterification involving solketal to avoid the instability of the isopropylidene group in acidic media, especially in the presence of water.

The compound this compound itself can undergo transesterification with other alcohols, which would result in the formation of a new decanoate ester and the release of 1,2-isopropylidene-glycerol. The general principles of transesterification of triglycerides for biodiesel production are well-established and involve the reaction of the lipid with an alcohol in the presence of a catalyst, which can be acidic, basic, or enzymatic. mdpi.com This process is a sequence of three consecutive and reversible reactions. mdpi.com While specific studies on the transesterification of this compound are not abundant, the reactivity of the ester group is expected to be similar to that of other fatty acid esters.

Enzymatic transesterification, catalyzed by lipases, is also a highly relevant technique in the context of modifying fatty acid esters and is a key method for producing structured lipids. nih.gov

Modification of the Isopropylidene Protecting Group

The isopropylidene group in this compound serves as a protecting group for the 1,2-diol of the glycerol backbone. Its selective removal or modification is a crucial step in the synthesis of various target molecules, such as 1-monodecanoylglycerol.

Selective Deprotection Methods

The removal of the isopropylidene group is typically achieved by acid-catalyzed hydrolysis. wikipedia.org The stability of this acetal is pH-dependent, being stable under basic and neutral conditions but labile in acidic environments. numberanalytics.com

A key challenge in the deprotection of this compound is to achieve selective cleavage of the acetal without affecting the ester linkage. Mild acidic conditions are therefore required. A mixture of acetic acid, water, and 1,2-dimethoxyethane (B42094) (DME) has been reported as an effective and mild system for the deprotection of isopropylidene ketals, even in acid-sensitive substrates like 2-deoxyglycosides. nih.gov This method could be applicable for the selective removal of the isopropylidene group from this compound.

Another approach involves the use of solid acid catalysts, such as Amberlite-120 (H+) resin, which has been used for the selective deprotection of isopropylidene acetals in myo-inositol derivatives. researchgate.net Heterogeneous catalysts like phosphotungstic acid are also known to be effective for the deprotection of 1,2-isopropylideneglycerol. sigmaaldrich.com

The following table presents some mild deprotection methods for isopropylidene groups that could be adapted for this compound.

| Reagent/Catalyst | Solvent | Temperature | Notes | Reference |

| AcOH/H₂O/DME | DME | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. | nih.gov |

| Amberlite-120 (H+) | CHCl₃/MeOH | Room Temperature | Selective deprotection in poly-protected systems. | researchgate.net |

| Phosphotungstic Acid | - | - | Effective for deprotection of isopropylideneglycerol. | sigmaaldrich.com |

| Aqueous Acid | Water/Alcohol | - | General method, requires careful control to avoid ester cleavage. | wikipedia.org |

Reactions Involving the Acetal Moiety

The isopropylidene acetal group is generally stable to a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org Its primary reactivity is its susceptibility to acid-catalyzed hydrolysis, which proceeds via a carbocation intermediate. The mechanism involves the protonation of one of the acetal oxygens, followed by the departure of that oxygen as part of a water molecule (in aqueous acid) and subsequent attack of water on the resulting carbocation to form a hemiacetal, which then hydrolyzes to the diol and acetone (B3395972). researchgate.net

Apart from hydrolysis, the acetal moiety is generally unreactive towards many common transformations performed on the ester part of the molecule. This stability is a key reason for its use as a protecting group in the synthesis of complex lipids and other natural products. numberanalytics.com

Formation of Novel Derivatives

This compound is a valuable intermediate for the synthesis of a variety of novel and complex lipids. After selective deprotection of the isopropylidene group to yield 1-monodecanoylglycerol, the newly freed hydroxyl groups at the sn-1 and sn-2 positions can be further functionalized.

For instance, these hydroxyl groups can be esterified with other fatty acids to produce structured di- and triglycerides. Structured lipids are triacylglycerols that have been modified to change the fatty acid composition and/or their positional distribution on the glycerol backbone, often to confer specific nutritional or physical properties. tamu.eduresearchgate.net The synthesis of these molecules can be achieved through chemical or enzymatic methods. tamu.edu

Furthermore, this compound can be a precursor for the synthesis of phospholipids (B1166683). After deprotection, the resulting 1-monodecanoylglycerol can be selectively phosphorylated at one of the free hydroxyl groups, followed by esterification of the remaining hydroxyl group and coupling with a head group (e.g., choline, ethanolamine) to form various classes of phospholipids. google.com The enzymatic synthesis of structured phospholipids can involve acyl group modification using lipases or phospholipases. nih.gov

The synthesis of bioactive lipids and their derivatives is an active area of research, with applications in medicine and biotechnology. mdpi.com The versatility of this compound as a starting material allows for the creation of a diverse library of lipid derivatives for biological screening and other applications.

Synthesis of Glyceride Derivatives

The primary use of acyl isopropylidene-sn-glycerols, such as this compound, is as precursors for the synthesis of optically active monoacyl-sn-glycerols. The isopropylidene protecting group can be selectively removed under mild conditions to yield the free diol without significant acyl migration.

A well-established method involves the condensation of 1,2-isopropylidene-sn-glycerol with a fatty acid, like decanoic acid, to form the corresponding 3-acyl derivative. The subsequent step is the cleavage of the ketal group. Treatment of the resulting acyl isopropylidene compound with dimethylboronbromide at low temperatures (e.g., -50 °C) effectively removes the isopropylidene group to furnish the 3-acyl-sn-glycerol. researchgate.net This method is noted for its efficiency, providing good yields while preserving the stereochemistry of the molecule, as confirmed by the optical rotation of the final product. researchgate.net The reaction conditions are specifically designed to be mild to prevent the migration of the acyl group from the C3 to the C1 or C2 position. researchgate.net

| Reaction Step | Reagents and Conditions | Product | Yield |

| Ketal Cleavage | Dimethylboronbromide, -50 °C | 3-acyl-sn-glycerol | 70-90% researchgate.net |

This interactive table summarizes the key step in the synthesis of glyceride derivatives from their isopropylidene-protected precursors.

This strategy is fundamental for producing structured lipids and research-grade monoacylglycerols with defined stereochemistry. The precursor, 1,2-O-isopropylidene glycerol (also known as solketal), is a key intermediate for creating these glyceride derivatives and can be synthesized from glycerol and acetone. google.comresearchgate.net

Preparation of Glycoconjugates

Glycoconjugates are complex molecules where carbohydrate units (glycans) are covalently linked to lipids or proteins. Glycoglycerolipids, a subclass of these compounds, are essential components of biological membranes. The structure of this compound makes it a potential starting point for the synthesis of such molecules.

The synthesis of a glycoconjugate from this precursor would conceptually involve two main stages:

Deprotection: The first step is the removal of the isopropylidene protecting group to unmask the hydroxyl groups at the sn-1 and sn-2 positions. This creates a monoacylglycerol with two free hydroxyl groups available for glycosylation.

Glycosylation: The revealed diol can then be glycosylated, where one or more sugar units are attached. The biosynthesis and chemical synthesis of oligosaccharides are complex processes that are not template-driven and can result in significant structural diversity, including different branching patterns and anomeric configurations (α and β linkages). nih.gov Various glycosylation methods can be employed to attach monosaccharides or pre-assembled oligosaccharides to the glycerol backbone, leading to the formation of a glycoglycerolipid. researchgate.net

This pathway allows for the controlled synthesis of specific glycoglycerolipids, where the lipid tail (decanoyl group) and the sugar headgroup can be precisely defined, which is crucial for studying their biological functions. researchgate.net

Construction of Heterocyclic Systems (e.g., Triazole Derivatives)

The glycerol backbone, protected as an isopropylidene derivative, is a valuable scaffold for constructing more complex molecules, including heterocyclic systems like 1,2,3-triazoles. The synthesis of these derivatives often utilizes the principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction provides a highly efficient and regioselective method for forming the 1,4-disubstituted 1,2,3-triazole ring. nih.govfrontiersin.org

A common synthetic route starting from a glycerol derivative involves several key steps:

Functionalization: The free primary hydroxyl group of 1,2-isopropylideneglycerol is first converted into a good leaving group, typically by tosylation.

Azide (B81097) Formation: The tosylate is then displaced by an azide ion (from sodium azide) to yield an azide intermediate, 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane. nih.govscielo.br

Cycloaddition: This glycerol-derived azide serves as the key building block for the CuAAC reaction. It is reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). scielo.br This [3+2] cycloaddition reaction forms the stable five-membered triazole ring. wikipedia.orgorganic-chemistry.org

This modular approach allows for the synthesis of a diverse library of glycerol-based triazole derivatives by simply varying the alkyne component in the final step. nih.gov

| Reaction Sequence | Intermediate/Product | Typical Yield |

| Acetal Formation (Glycerol + Acetone) | (2,2-dimethyl-1,3-dioxolan-4-yl) methanol | 63% nih.gov |

| Tosylation | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl-4-methylbenzenesulfonate | 75% nih.gov |

| Azide Substitution | 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | 93% nih.gov |

| CuAAC Click Reaction | 1,2,3-Triazole derivatives | 57-91% researchgate.net |

This interactive table outlines the multi-step synthesis of 1,2,3-triazole derivatives starting from glycerol.

While the decanoyl group in this compound occupies the position typically used for this functionalization, analogous strategies could be employed by modifying other positions of the glycerol backbone to introduce the necessary azide or alkyne functionality for constructing such heterocyclic systems.

Stereochemical Investigations and Chiral Control in Synthesis

Enantiomeric Forms and Their Preparation

1,2-Isopropylidene-3-decanoylglycerol exists in two enantiomeric forms: (R)- and (S)-1,2-isopropylidene-3-decanoylglycerol. The preparation of these distinct stereoisomers typically relies on the availability of enantiomerically pure starting materials. The most common precursor is 1,2-O-isopropylideneglycerol, also known as solketal (B138546), which is commercially available in both (R) and (S) forms. sigmaaldrich.com

The synthesis of a specific enantiomer of this compound is often achieved through the direct acylation of the corresponding chiral solketal. nih.gov For instance, (S)-1,2-isopropylidene-3-decanoylglycerol can be synthesized by reacting (R)-(-)-1,2-isopropylideneglycerol with decanoyl chloride or decanoic acid. The primary hydroxyl group of solketal is selectively acylated, leaving the protected diol intact. This direct approach ensures that the stereochemical integrity of the chiral center is maintained, and the purity of the final product is primarily dependent on the optical purity of the starting solketal. researchgate.net

Alternatively, enzymatic methods offer a high degree of stereoselectivity. Lipases, for example, can be used in the kinetic resolution of racemic esters of 1,2-isopropylideneglycerol. researchgate.net In a typical kinetic resolution, a lipase (B570770) will selectively hydrolyze one enantiomer of a racemic ester (e.g., (R,S)-1,2-isopropylidene-3-octanoylglycerol), leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the two enantiomers—one as the alcohol and the other as the unhydrolyzed ester—both in high enantiomeric excess. researchgate.net For example, lipase A from Bacillus subtilis has been used in the kinetic resolution of 1,2-O-isopropylidene-sn-glycerol esters. researchgate.net

The preparation of the chiral precursor, solketal, can also be achieved from other members of the chiral pool. A simple route to 1,2-isopropylidene-sn-glycerol starts from D-mannitol. researchgate.net Another method describes the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. nih.gov These methods provide access to the necessary chiral building blocks for the synthesis of the target enantiomers of this compound.

Table 1: Comparison of Preparation Methods for Chiral Solketal Precursors

| Starting Material | Target Precursor | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| D-Mannitol | 1,2-isopropylidene-sn-glycerol | Acetonide formation, oxidative cleavage | 45% | researchgate.net |

| L-Arabinose | 2,3-O-isopropylidene-sn-glycerol | Mercaptal formation, periodate (B1199274) oxidation, borohydride (B1222165) reduction | 15-25% | nih.gov |

Stereoselective Transformations of Glycerol (B35011) Derivatives

Stereoselective transformations are crucial for controlling the chirality of the final product when starting from prochiral or racemic precursors. In the context of this compound, enzymatic catalysis, particularly with lipases, is a powerful tool for achieving high stereoselectivity. scilit.comstudylib.net

Lipases can catalyze the esterification or transesterification of glycerol derivatives with remarkable enantioselectivity. researchgate.net For the synthesis of this compound, a racemic mixture of 1,2-O-isopropylideneglycerol can be subjected to lipase-catalyzed acylation with decanoic acid or a decanoate (B1226879) ester. The enzyme will preferentially acylate one enantiomer, leading to a kinetic resolution. For instance, lipases often show a preference for acylating the (S)-enantiomer of solketal, producing the (S)-ester and leaving the (R)-enantiomer unreacted. researchgate.net This allows for the separation of the two enantiomers.

Several factors influence the efficiency and selectivity of these enzymatic reactions, including the choice of lipase, the solvent, temperature, and the acylating agent. researchgate.netresearchgate.net Studies have shown that lipases like those from Pseudomonas sp. and Candida rugosa are effective catalysts. researchgate.netresearchgate.net Diisopropyl ether has been identified as a suitable solvent for some of these transformations. researchgate.net The choice of acylating agent, such as vinyl decanoate or decanoic anhydride (B1165640), can also impact the reaction rate and yield.

Beyond kinetic resolution, dynamic kinetic resolution can be employed to theoretically convert all of the racemic starting material into a single enantiomer of the product. This involves coupling the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.

The general reaction scheme for a lipase-catalyzed kinetic resolution of racemic solketal is as follows: (R,S)-1,2-isopropylideneglycerol + Decanoyl Donor --(Lipase)--> (S)-1,2-isopropylidene-3-decanoylglycerol + (R)-1,2-isopropylideneglycerol

This method provides access to both enantiomers in high optical purity, one as the ester and the other as the unreacted alcohol. researchgate.net

Structural Elucidation of Stereoisomers Using Advanced Spectroscopic and Computational Methods

Confirming the absolute configuration and enantiomeric purity of this compound stereoisomers requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases are the most common methods for separating and quantifying enantiomers. researchgate.netresearchgate.net

Chiral HPLC methods often involve derivatizing the hydroxyl group of the precursor, 1,2-O-isopropylideneglycerol, with a chromophoric agent like 3,5-dinitrophenylurethane, which allows for sensitive UV detection and enhances chiral recognition by the stationary phase. researchgate.net Stationary phases such as N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine can provide baseline separation of the enantiomeric derivatives. researchgate.net Similarly, chiral GC methods using cyclodextrin-based stationary phases, like (6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin, have been developed to separate the enantiomers of 1,2-O-isopropylideneglycerol and their corresponding esters, including decanoate esters. researchgate.net These chromatographic techniques are essential for determining the enantiomeric excess (ee) of a synthetic product. researchgate.netresearchgate.net

Computational methods are increasingly used to predict and confirm the stereochemical structures. researchgate.net Theoretical calculations can model the NMR spectra or chiroptical properties (like optical rotation or circular dichroism) of different stereoisomers. By comparing the calculated data with experimental measurements, the absolute configuration of a molecule can be assigned with a higher degree of confidence. For instance, theoretical methods can help interpret the complex NMR spectra of stereoisomers of related furanose systems. researchgate.net

Table 2: Analytical Techniques for Stereochemical Analysis

| Technique | Application | Information Provided | Reference |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers (as derivatives) | Enantiomeric excess (ee), optical purity | researchgate.netaocs.org |

| Chiral GC | Separation of enantiomers and their esters | Enantiomeric excess (ee), baseline separation | researchgate.netgcms.cz |

| NMR Spectroscopy | Structural confirmation | Molecular structure, stereochemistry (with chiral aids) | researchgate.netnih.gov |

| LC-MS/MS | Identification and quantification | Molecular weight, fragmentation pattern, structural annotation | nih.gov |

Biochemical Roles and Enzymatic Transformations Non Clinical Focus

Modulation of Cellular Responses

Investigation of Protein Kinase C Activation Pathways by Glyceride Derivatives

1,2-Isopropylidene-3-decanoylglycerol, also referred to as IpOCOC9, has been identified as an activator of Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction. Research demonstrates that IpOCOC9 augments the in vitro phosphorylation of substrates like histone III-S and myelin basic protein by a partially purified Ca²⁺- and phospholipid-dependent protein kinase activity from human polymorphonuclear leukocytes. nih.gov This suggests that the secretagogue activity of IpOCOC9 is linked to its ability to activate PKC. nih.gov

The compound can effectively substitute for either Ca²⁺ and phosphatidylserine (B164497) or for phorbol (B1677699) esters in the activation of PKC. nih.gov This capability highlights its role as a diacylglycerol (DAG) mimetic, directly engaging with and activating PKC. The activation of PKC by IpOCOC9 is considered a key mechanism behind its observed effects on cellular secretion, such as histamine (B1213489) release and superoxide (B77818) radical generation in neutrophils. nih.gov A related compound, decanoic acid cyclopentyl methylester (DACPME), is noted to be less effective in this regard. nih.gov

Studies on Cellular Secretagogue Characteristics

IpOCOC9 exhibits distinct characteristics as a cellular secretagogue, particularly in its capacity to trigger histamine release from human leukocytes. nih.gov At a concentration of 206 µM, IpOCOC9 can induce the release of approximately 25% of the total cellular histamine content. nih.gov However, at a lower concentration of 69 µM, its secretagogue action is marginal. nih.gov The nature of the histamine release induced by IpOCOC9 shares similarities with that triggered by hyperosmolar conditions using mannitol (B672) and also mimics aspects of phorbol ester-induced histamine release. nih.gov This secretagogue activity is believed to be, at least in part, a consequence of direct protein kinase C activation. nih.govnih.gov

Influence on Histamine Release Mechanisms in Leukocytes

The influence of this compound on histamine release is complex, modulating the effects of other secretagogues. Treatment of leukocytes with IpOCOC9 can lead to either an enhancement or a reduction of histamine release subsequently induced by anti-IgE or the calcium ionophore A23187. nih.gov In contrast, it consistently reduces the release triggered by formyl-methionyl-leucyl-phenylalanine (FMLP) while consistently enhancing the release induced by 4β-phorbol 12-myristate 13-acetate (PMA). nih.gov

This modulatory behavior distinguishes it from other PKC activators. For instance, another glycerol (B35011) derivative, sn-1,2-diacetyl-3-decanoyl-glycerol (DiC2OCOC9), consistently reduces but does not enhance anti-IgE-triggered release. nih.gov These findings underscore that even limited structural modifications can qualitatively alter the modulatory properties of these glyceride derivatives within the human basophil histamine release system. nih.gov

Interactive Data Table: Modulation of Secretagogue-Induced Histamine Release by IpOCOC9

| Subsequent Stimulant | Effect of IpOCOC9 Pre-treatment on Histamine Release | Citation |

| Anti-IgE | Enhancement or Reduction | nih.gov |

| A23187 (Calcium Ionophore) | Enhancement or Reduction | nih.gov |

| FMLP | Consistent Reduction | nih.gov |

| PMA (Phorbol Ester) | Consistent Enhancement | nih.gov |

Metabolic Pathway Interrogations

Integration within Lipid Metabolism and Glycerol Pathways

While direct studies on the complete metabolic pathway of this compound are not extensively detailed in the provided search results, its structure as a modified glyceride provides a basis for its likely integration into lipid metabolism. As a derivative of glycerol, it is expected to intersect with glycerol and fatty acid metabolic pathways following enzymatic hydrolysis. The presence of the decanoyl group, a 10-carbon fatty acid, suggests it can enter the fatty acid oxidation pathway. The isopropylidene group is a protective group and its metabolic fate would require specific enzymatic action for removal before the glycerol backbone can enter central metabolic pathways like glycolysis or gluconeogenesis.

Enzymatic Hydrolysis in Biochemical Systems

The primary metabolic step for a compound like this compound in a biochemical system is expected to be enzymatic hydrolysis. This process would likely be catalyzed by lipases or esterases, which cleave the ester bond linking the decanoyl group to the glycerol backbone. This hydrolysis would yield decanoic acid and 1,2-isopropylideneglycerol. The susceptibility of this compound to hydrolysis is a critical factor in its biological activity and subsequent metabolism. The unique isopropylidene group may influence the rate and specificity of enzymatic action compared to naturally occurring di- or triglycerides.

Role in Cellular Lipid Dynamics

Diacylglycerols are pivotal molecules in the landscape of cellular lipid dynamics, functioning as more than simple metabolic intermediates. They are integral to the structure of cellular membranes and act as crucial second messengers in signal transduction pathways. creative-proteomics.comwikipedia.orgnumberanalytics.comnih.gov The specific stereochemistry and fatty acid composition of a diacylglycerol molecule can significantly influence its biological activity and metabolic fate. nih.gov

1,2-Diacylglycerols, the structural class to which this compound belongs, are key players in cellular signaling. creative-proteomics.com They are produced at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). wikipedia.orgnih.gov Due to their hydrophobic nature, these DAGs remain within the membrane, where they can recruit and activate a variety of proteins, most notably protein kinase C (PKC). wikipedia.orgnih.gov This activation triggers a cascade of downstream phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. nih.gov

The composition of the fatty acid chains on the glycerol backbone dramatically affects the molecule's function. Research using photo-caged lipid probes has demonstrated that the affinities and kinetics of DAG-protein interactions can vary by orders of magnitude depending on the side-chain composition. nih.gov These differences are substantial enough to cause the differential recruitment of various DAG-binding proteins, leading to distinct downstream signaling outcomes. nih.gov

Furthermore, the dynamics of DAG within the lipid bilayer are complex. Studies have shown that the transbilayer movement, or "flip-flop," of DAG can be influenced by the surrounding lipid environment. nih.gov The elucidation of lipid dynamics on both the cytosolic and lumenal sides of endomembranes has been advanced through the development of FRET-based probes, revealing that DAG can be generated asymmetrically on either side of the membrane in response to specific cellular stimuli. nih.gov

Table 1: Key Findings in Diacylglycerol Cellular Dynamics

| Research Focus | Key Finding | Significance | Reference(s) |

| Signal Transduction | 1,2-Diacylglycerols are physiological activators of Protein Kinase C (PKC). | Central mechanism in cellular signaling cascades controlling various cell functions. | wikipedia.org |

| Side-Chain Specificity | Affinity and kinetics of DAG-protein interactions are highly dependent on the fatty acid side-chain composition. | Provides a basis for signal specification, allowing different DAG species to elicit distinct cellular responses. | nih.gov |

| Transbilayer Movement | The "flip-flop" of DAG across the membrane is influenced by the surrounding lipid environment. | Affects the spatial and temporal availability of DAG for signaling. | nih.gov |

| Asymmetrical Dynamics | DAG can be generated and act on either the cytosolic or lumenal leaflet of endomembranes. | Allows for compartmentalized signaling within the cell. | nih.gov |

Enzymatic Biotransformations of Glycerol-Based Substrates

The synthesis of structured lipids, such as diacylglycerols with specific fatty acid compositions, is often achieved through enzymatic biotransformations. These methods are preferred over traditional chemical synthesis due to their high specificity, milder reaction conditions, and environmental friendliness. mdpi.com Lipases are the most commonly used enzymes for these transformations. mdpi.comnih.gov

Structured lipids are defined as lipids that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone. nih.gov The enzymatic synthesis of these molecules can be broadly categorized into several reaction types:

Esterification: The direct addition of a fatty acid to a glycerol or monoacylglycerol molecule.

Transesterification (or Acidolysis): The exchange of a fatty acid on a glyceride with a different free fatty acid.

Glycerolysis: The reaction between a triglyceride and glycerol to produce a mixture of mono- and diacylglycerols. youtube.com

A key pathway in glycerolipid biosynthesis is the direct acylation of glycerol. While the acylation of glycerol-3-phosphate is the canonical pathway, studies have shown that glycerol can be directly acylated to form monoacylglycerol, which is then further acylated to diacylglycerol and triacylglycerol. nih.gov This pathway is catalyzed by glycerol:acyl-CoA acyltransferase and becomes more prominent under conditions of elevated glycerol levels. nih.gov

The enzymatic production of specific diacylglycerols, such as those enriched with particular fatty acids, is an area of active research. For instance, the synthesis of medium- to long-chain triacylglycerols (MLCTs) often involves the transesterification of a starting oil with specific fatty acids, a process that generates diacylglycerol intermediates. mdpi.com Advanced methods, such as utilizing a Pickering emulsion interfacial catalysis system, have been developed to enhance the efficiency of these enzymatic reactions, significantly increasing the yield of the desired structured lipid. mdpi.com

Peptide-based catalysts have also been explored for the enantioselective acylation of glycerol derivatives, allowing for the desymmetrization of glycerol to produce monoacylated products with high enantiomeric excess. nih.gov This highlights the potential for creating highly specific, chiral glycerolipid structures through biocatalysis.

Table 2: Enzymatic Methods for Structured Glycerolipid Synthesis

| Enzymatic Method | Description | Key Enzyme(s) | Application | Reference(s) |

| Transesterification | Exchange of fatty acid moieties on a glycerol backbone. | 1,3-specific lipases | Production of specific di- and triacylglycerols (e.g., MLM-type). | nih.gov |

| Glycerolysis | Reaction of triglycerides with glycerol. | Lipases | Production of diacylglycerol-enriched oils. | youtube.com |

| Direct Acylation | Direct esterification of glycerol with an acyl-CoA. | Glycerol:acyl-CoA acyltransferase | Biosynthesis of mono-, di-, and triacylglycerols. | nih.gov |

| Enantioselective Acylation | Desymmetrization of glycerol derivatives using peptide catalysts. | Peptide-based catalysts | Synthesis of chiral monoacylated glycerol derivatives. | nih.gov |

Advanced Analytical Research Methodologies

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification and analysis of 1,2-Isopropylidene-3-decanoylglycerol. The choice of technique depends on the analytical question, from routine purity checks to the resolution of complex isomeric mixtures.

Two-dimensional thin-layer chromatography (2D-TLC) offers enhanced resolution for complex lipid mixtures compared to its one-dimensional counterpart. nih.gov This technique is particularly useful for separating diacylglycerol (DAG) species from other lipid classes. In the context of this compound, a 2D-TLC approach would involve spotting the sample on a silica (B1680970) gel plate and developing it in a first solvent system. After drying, the plate is rotated 90 degrees and developed in a second, different solvent system. This process allows for the separation of compounds that may co-elute in a single dimension. mdpi.com

Table 1: Hypothetical 2D-TLC Separation of a Lipid Mixture Containing this compound

| Compound | Dimension 1 (Hexane:Diethyl Ether:Acetic Acid, 70:30:1 v/v/v) Rf | Dimension 2 (Toluene:Ethyl Acetate (B1210297), 90:10 v/v) Rf |

|---|---|---|

| Triacylglycerols | 0.85 | 0.90 |

| This compound | 0.60 | 0.55 |

| 1,3-Diacylglycerols | 0.55 | 0.50 |

| 1,2-Diacylglycerols | 0.50 | 0.45 |

| Monoacylglycerols | 0.15 | 0.10 |

| Phospholipids (B1166683) | 0.05 | 0.05 |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of positional isomers of diacylglycerols. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. nih.gov For this compound, the primary analytical challenge would be its separation from the corresponding 1,3-isomer that could be present as an impurity.

The elution order in RP-HPLC is influenced by the hydrophobicity of the molecules. In the case of diacylglycerol isomers, the isomer with the acyl chain at the sn-2 position is typically more sterically hindered and exhibits a less extended conformation, leading to a shorter retention time compared to the sn-1/3 isomer. nih.gov Thus, this compound would be expected to elute earlier than its potential 1,3-decanoyl isomer. A mobile phase of acetonitrile (B52724) is often effective for such separations, with UV detection at around 205 nm. nih.gov The development of methods using supercritical fluid chromatography (SFC) has also shown promise for the rapid and selective separation of diacylglycerol isomers. nih.govacs.org

For highly complex samples where single-dimension chromatography is insufficient, multidimensional chromatography provides enhanced separation power. chromatographytoday.com This technique involves coupling two or more chromatographic systems with different separation mechanisms. nist.gov For the analysis of this compound within a complex biological or synthetic matrix, a multidimensional approach could involve an initial normal-phase separation to isolate lipid classes, followed by a reversed-phase separation of the diacylglycerol fraction to resolve individual molecular species. nih.gov

This approach leverages the distinct selectivities of different stationary phases. For example, a normal-phase column can effectively separate diacylglycerols from other lipid classes like triacylglycerols and monoacylglycerols. The collected diacylglycerol fraction can then be injected onto a reversed-phase column for high-resolution separation of positional and fatty acid chain isomers. nih.gov This comprehensive separation is critical for accurate quantification and identification, especially when coupled with mass spectrometry. nist.gov

In recent years, there has been a significant push towards developing more environmentally friendly analytical methods, often referred to as green chromatography. nih.gov This involves reducing the use of toxic solvents and minimizing waste generation. For the analysis of lipids like this compound, this can be achieved through several strategies.

One approach is the replacement of traditional solvents like hexane (B92381) and chloroform (B151607) with greener alternatives for extraction and chromatography. nih.govproquest.com Solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, and ethyl acetate are being explored as potential replacements. nih.gov Additionally, techniques like supercritical fluid chromatography (SFC), which primarily uses compressed carbon dioxide as the mobile phase, significantly reduce the consumption of organic solvents. nih.gov The optimization of chromatographic conditions to shorten analysis times and reduce solvent usage is another key aspect of green chromatography. nih.gov

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including diacylglycerol derivatives. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its connectivity and stereochemistry. semanticscholar.org

In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the glycerol (B35011) backbone, the isopropylidene protecting group, and the decanoyl chain. The chemical shifts and coupling constants of the glycerol protons are particularly informative for confirming the position of the decanoyl group. For instance, the protons on the carbon bearing the ester group (sn-3) would exhibit a downfield shift compared to the corresponding protons in the unprotected glycerol.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning all the signals in the spectrum. encyclopedia.pub NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is valuable for conformational analysis. mdpi.com The analysis of chemical shift differences of diastereotopic methylene (B1212753) protons can also be a concise method to determine relative and absolute configurations in glycerol derivatives. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Glycerol CH₂ (sn-1) | 3.6 - 4.2 | m |

| Glycerol CH (sn-2) | 4.2 - 4.5 | m |

| Glycerol CH₂ (sn-3) | 4.1 - 4.4 | m |

| Isopropylidene CH₃ | 1.3 - 1.5 | s |

| Decanoyl α-CH₂ | 2.2 - 2.4 | t |

| Decanoyl β-CH₂ | 1.5 - 1.7 | m |

| Decanoyl (CH₂)n | 1.2 - 1.4 | m |

| Decanoyl CH₃ | 0.8 - 0.9 | t |

Note: These are predicted ranges and actual values may vary. s = singlet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, the IR spectrum provides clear evidence of its key structural features: the ester group, the isopropylidene ketal, and the long alkyl chain.

The synthesis of this compound from its precursors, such as 1,2-isopropylideneglycerol (solketal), results in distinct changes in the IR spectrum. A key transformation is the disappearance of the broad O-H stretching band, typically found around 3400 cm⁻¹, which is characteristic of the free hydroxyl group in the starting material. This is accompanied by the appearance of strong absorption bands indicative of the newly formed ester linkage.

The most prominent feature in the spectrum of this compound is the intense ester carbonyl (C=O) stretching vibration. For a saturated aliphatic ester like this one, this peak is typically observed in the range of 1750-1735 cm⁻¹. orgchemboulder.comorgchemboulder.com This sharp, strong absorption is a definitive marker for the successful acylation of the glycerol backbone.

Furthermore, the spectrum displays characteristic absorptions for the C-O bonds of the ester group. These appear as two or more distinct bands in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Often described by a "Rule of Three" for esters, these peaks correspond to the C=O stretch, an asymmetric C-C-O stretch (around 1210-1160 cm⁻¹), and an O-C-C stretch (around 1100-1030 cm⁻¹). spectroscopyonline.comresearchgate.net The spectrum also retains signals from the isopropylidene protecting group, including C-O stretching of the cyclic ketal structure, and strong C-H stretching vibrations from the decanoyl chain's methylene groups and the isopropylidene's methyl groups, typically seen between 2850 and 3000 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong, Sharp |

| Ester C=O | Stretching | 1750 - 1735 | Very Strong, Sharp |

| Ester C-C-O | Asymmetric Stretching | 1210 - 1160 | Strong |

| Ester O-C-C / Ketal C-O | Stretching | 1100 - 1000 | Strong |

Mass Spectrometry for Molecular Structure Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. mdpi.com When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the analysis of the compound within complex mixtures.

In mass spectrometric analysis, the molecule is first ionized. The resulting molecular ion (M⁺) or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) confirms the compound's molecular weight. Subsequent fragmentation of this ion in the mass spectrometer (tandem MS or MS/MS) provides structural details.

The fragmentation of this compound is predictable and yields characteristic ions. Key fragmentation pathways include:

Loss of the Acyl Chain: A primary fragmentation event is the neutral loss of the decanoic acid (C₁₀H₂₀O₂) or the decanoyl radical from the molecular ion, which helps to identify the specific fatty acid attached. nih.gov

Fragmentation of the Isopropylidene Group: The protected glycerol backbone also produces signature fragments. A common fragmentation is the loss of a methyl group (CH₃•) from the isopropylidene moiety, resulting in a stable ion. Another expected fragment corresponds to the loss of acetone (B3395972) (C₃H₆O).

Glycerol Backbone Fragments: Cleavage around the glycerol backbone can produce ions that are diagnostic of the substitution pattern. Research using cryogenic infrared spectroscopy on related glycerolipid fragments has shown that fragmentation can proceed via cyclization, with 1,2-substituted glycerols favoring the formation of five-membered dioxolane ring structures. nih.govmpg.de This provides a mechanistic basis for the fragmentation patterns observed.

Analysis of these fragments allows researchers to piece together the original structure, confirming the presence and position of the decanoyl group and the isopropylidene protecting group.

| Fragment Ion (m/z) | Description | Structural Information Provided |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms Molecular Weight |

| [M - 15]⁺ | Loss of a methyl radical (•CH₃) | Indicates Isopropylidene Group |

| [M - 58] | Neutral loss of acetone | Indicates Isopropylidene Group |

| [M - 171]⁺ | Loss of the decanoyl radical (•COC₉H₁₉) | Identifies the Acyl Chain |

| [M - 172] | Neutral loss of decanoic acid | Identifies the Acyl Chain |

Application of Isotopic Labeling in Spectroscopic Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules or to probe reaction mechanisms. nih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) can be incorporated into specific parts of the molecule. nih.govnih.gov While this compound is often a synthetic intermediate, the principles of isotopic labeling are directly applicable to studying its role in synthetic pathways or its potential metabolism if used as a tracer.

The primary analytical technique used in conjunction with isotopic labeling is mass spectrometry, which can easily distinguish between the masses of labeled and unlabeled molecules. gist.ac.krresearchgate.net

¹³C-Labeling: The decanoyl chain or the glycerol backbone can be synthesized using ¹³C-labeled precursors (e.g., [¹³C₁₀]-decanoic acid or [¹³C₃]-glycerol). nih.govprotein-nmr.org.uk If this labeled this compound is used as a starting material for the synthesis of more complex lipids (like phospholipids or triglycerides), MS can track the incorporation of the ¹³C-labeled portion into the final product. This allows researchers to definitively map synthetic pathways and understand how different building blocks are assembled.

Deuterium (²H) Labeling: Deuterium oxide (D₂O, or "heavy water") can be used as a general labeling agent in biological systems to study de novo lipogenesis. nih.govgist.ac.kr If this compound were introduced into a biological system, deuterium from the cellular water pool could be incorporated during metabolic processing. More directly, deuterium-labeled decanoic acid could be used in the synthesis. Subsequent analysis by GC-MS or LC-MS would reveal the extent of deuterium incorporation, providing insights into lipid turnover and metabolic flux. researchgate.netnih.gov

The use of labeled compounds allows for precise quantification through isotope dilution methods and provides dynamic information that cannot be obtained from analyzing endogenous, unlabeled molecules alone. nih.gov

Integration of Analytical Methods in Research Workflows

In modern chemical and biochemical research, no single analytical method is sufficient for the complete characterization of a compound like this compound. Instead, a workflow that integrates multiple complementary techniques is employed. oup.comnih.gov

A typical research workflow for synthesizing and characterizing this compound would proceed as follows:

Synthesis and Initial Verification: Following the esterification of 1,2-isopropylideneglycerol with decanoyl chloride or decanoic acid, a crude product is obtained. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of the reaction's progress.

Functional Group Confirmation with IR Spectroscopy: Once the reaction is complete, a small sample of the purified product is analyzed by IR spectroscopy. This quickly confirms the success of the esterification by showing the characteristic ester C=O peak and the absence of the precursor's -OH band. researchgate.net

Purification and Structural Analysis by LC-MS: The bulk of the crude product is purified using column chromatography or High-Performance Liquid Chromatography (HPLC). The fractions are analyzed by LC-MS. The LC separates the target compound from any unreacted starting materials or by-products. The MS detector provides the molecular weight of the eluting compound, confirming its identity.

Detailed Structural Elucidation by Tandem MS (MS/MS): For unequivocal structure confirmation, the isolated molecular ion from the MS is selected and fragmented (MS/MS). The resulting fragmentation pattern is analyzed to confirm the connectivity of the molecule—verifying the decanoyl group's attachment to the glycerol backbone and the integrity of the isopropylidene group, as detailed in section 6.2.3. nih.gov

Quantitative and Mechanistic Studies with Isotopic Labeling: If the research goal is to study the compound's role in a larger synthetic or metabolic context, the entire workflow is repeated using an isotopically labeled version of the compound, enabling tracer studies as described in section 6.2.4. rsc.orgacs.org

This integrated approach ensures that the synthesized compound is not only of high purity but that its structure is rigorously and unambiguously confirmed, providing a solid foundation for its use in further research.

Applications As Precursors and Chemical Building Blocks in Advanced Synthesis

Role in Chiral Synthesis of Complex Molecules

The chirality of the glycerol (B35011) backbone is a critical feature in many biologically active molecules. 1,2-Isopropylidene-3-decanoylglycerol, particularly its enantiomerically pure forms such as (R)-1,2-O-Isopropylidene-3-decanoylglycerol, is an important chiral starting material. researchgate.net The use of such chiral building blocks is fundamental to enantioselective synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. mdpi-res.com

The isopropylidene group preserves the stereochemistry at the sn-2 position of the glycerol backbone during subsequent synthetic steps. This is crucial because the biological activity of many complex lipids and related molecules is highly dependent on their specific stereoconfiguration. nih.gov For instance, the enzymatic synthesis of 2,3-O-isopropylidene-sn-glycerol provides a chiral precursor for the synthesis of platelet-activating factor (PAF), a potent lipid mediator. nih.govresearchgate.net By starting with a defined chiral-protected glycerol derivative like this compound, chemists can construct complex target molecules with the desired three-dimensional arrangement, avoiding the formation of inactive or unwanted stereoisomers. researchgate.net

Utilization in the Construction of Bioactive Molecules

This compound and its analogs are key intermediates in the synthesis of a variety of bioactive molecules, most notably platelet-activating factor (PAF) and its derivatives. google.comwikipedia.org PAF is a potent phospholipid that plays a role in numerous physiological processes, including inflammation, allergic responses, and platelet aggregation. wikipedia.orgnih.gov

The synthesis of PAF and its analogs often begins with a protected glycerol backbone. lookchem.com For example, 2,3-O-isopropylidene-sn-glycerol serves as a chiral building block for PAF. nih.gov The synthesis involves the introduction of an ether-linked alkyl chain at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol backbone. nih.gov The decanoyl group in this compound could be envisioned as a precursor to the ether-linked chain, or it could be part of a synthetic strategy to create PAF analogs with varied acyl chains for structure-activity relationship studies.

Furthermore, protected glycerols are used in the synthesis of other pharmaceutically relevant molecules, such as β-blockers and compounds for treating epilepsy and hypertension. google.com The versatility of the protected glycerol unit allows for the attachment of various functional groups, leading to a diverse range of potential therapeutic agents.

Application in the Synthesis of Specific Lipid Classes (e.g., Glycerophospholipids)

Glycerophospholipids are the primary components of cell membranes and are involved in cellular signaling. researchgate.netsci-hub.senih.gov The synthesis of specific glycerophospholipids with defined fatty acid chains and headgroups is essential for studying their biological functions. This compound is a valuable precursor in the synthesis of these complex lipids. mdpi.com

The general strategy involves using the protected glycerol derivative to selectively introduce different acyl chains at the sn-1 and sn-2 positions and a phosphate-containing headgroup at the sn-3 position. nih.govnih.gov The synthesis of lysophospholipids, which have a single acyl chain, can also start from protected glycerols. mdpi.com For example, a stereoselective synthesis of lysophosphatidylcholines has been developed using 1,2-O-isopropylidene-sn-glyceryl-3-tosylate, a related protected glycerol. mdpi.com

The decanoyl group of this compound can be one of the acyl chains in the final glycerophospholipid, or it can be removed and replaced with another fatty acid to create mixed-acid phospholipids (B1166683). This flexibility is crucial for synthesizing the diverse array of glycerophospholipids found in nature and for creating novel analogs for research purposes.

Table 1: Research Findings on the Application of Protected Glycerols in Synthesis

| Application Area | Key Research Finding | Precursor Example | Target Molecule(s) | Reference(s) |

|---|---|---|---|---|

| Chiral Synthesis | Enzymatic synthesis provides a chiral building block for stereospecific synthesis. | 2,3-O-isopropylidene-sn-glycerol | Platelet-Activating Factor | nih.govresearchgate.net |

| Bioactive Molecules | Protected glycerols are precursors for various pharmaceutically important molecules. | 1,2-O-isopropylidene glycerol | β-blockers, PAF, antihypertensives | google.com |

| Glycerophospholipids | Stereoselective synthesis of lysophospholipids is achieved using protected glycerols. | 1,2-O-isopropylidene-sn-glyceryl-3-tosylate | Lysophosphatidylcholines | mdpi.com |

| Chemical Probes | Fluorescent glycerophospholipid probes are synthesized from chiral glycerol backbones. | (R)-3-amino-1,2-propanediol derivative | Fluorescent Phosphatidylcholine Probes | sci-hub.se |

Development of Chemical Probes for Biochemical Research

Chemical probes, particularly fluorescent probes, are indispensable tools for studying biological processes within living cells. uq.edu.au Lipid-based probes are designed to mimic natural lipids and can be used to investigate the structure and dynamics of cell membranes, as well as the activity of lipid-metabolizing enzymes. sci-hub.senih.gov

The synthesis of such probes often utilizes a protected glycerol backbone, such as a derivative of 1,2-isopropylideneglycerol, to construct a molecule with a fluorescent reporter group attached to one of the acyl chains or the headgroup. sci-hub.se For instance, fluorescent glycerophospholipid probes have been developed to monitor the activity of phospholipases, enzymes that are upregulated in diseases like cancer and rheumatoid arthritis. sci-hub.se The synthesis of these probes involves the careful assembly of the glycerol backbone, fatty acid chains (one of which is fluorescently labeled), and the polar headgroup. researchgate.netsci-hub.se

This compound can serve as a starting point for creating these sophisticated molecular tools. The decanoyl chain can act as one of the lipid tails, while the protected glycerol core allows for the introduction of a fluorescently tagged acyl chain at another position, followed by the addition of a desired headgroup. These probes enable researchers to visualize lipid trafficking, membrane organization, and enzyme activity in real-time. uq.edu.au

Q & A

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate assays (e.g., cell viability vs. hemolysis) under standardized conditions. Meta-analyses of published data adjust for confounding variables (e.g., solvent used, cell line differences). Reproducibility is confirmed via independent replication in ≥3 labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.